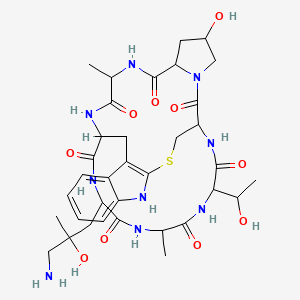

delta-Aminophalloin

Description

Delta-Aminophalloin is a bioactive compound derived from the green death cap mushroom (Amanita phalloides). It is a 7-hydroxylated derivative of phalloidin, a cyclic heptapeptide known for its high affinity binding to filamentous actin (F-actin) . Phalloidin and its derivatives, including this compound, are widely used in biochemical research to stabilize F-actin in vitro and in vivo, enabling studies of cytoskeletal dynamics . Fluorescent derivatives of this compound have also been synthesized for advanced imaging applications, allowing real-time visualization of actin networks in living cells .

Properties

IUPAC Name |

28-(3-amino-2-hydroxy-2-methylpropyl)-18-hydroxy-34-(1-hydroxyethyl)-23,31-dimethyl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraene-15,21,24,26,29,32,35-heptone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H49N9O10S/c1-15-27(47)39-22-10-20-19-7-5-6-8-21(19)42-33(20)55-13-24(34(53)44-12-18(46)9-25(44)31(51)38-15)41-32(52)26(17(3)45)43-28(48)16(2)37-30(50)23(40-29(22)49)11-35(4,54)14-36/h5-8,15-18,22-26,42,45-46,54H,9-14,36H2,1-4H3,(H,37,50)(H,38,51)(H,39,47)(H,40,49)(H,41,52)(H,43,48) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPGOXRWUARKTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CN)O)C)C(C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H49N9O10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

787.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87876-22-0 | |

| Record name | Phalloidin, 7-(5-amino-4-hydroxy-L-leucine)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087876220 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 87876-22-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of delta-Aminophalloin typically involves multiple steps, including the formation of intermediate compounds that are subsequently transformed into the final product. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts to ensure the desired chemical transformations occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors where the synthesis steps are optimized for high yield and purity. The process may include purification steps such as crystallization, distillation, or chromatography to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Delta-Aminophalloin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.

Reduction: The opposite of oxidation, where the compound gains electrons or hydrogen.

Substitution: A reaction where one atom or group of atoms in the compound is replaced by another atom or group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. The conditions often involve specific temperatures and solvents to ensure the reactions proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxides, while substitution reactions can yield a variety of derivatives depending on the substituent introduced.

Scientific Research Applications

Delta-Aminophalloin has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug or diagnostic agent.

Industry: this compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which delta-Aminophalloin exerts its effects involves its interaction with specific molecular targets and pathways. It may bind to proteins or enzymes, altering their activity and affecting cellular functions. The exact pathways involved can vary depending on the biological context and the specific application being studied.

Comparison with Similar Compounds

Table 1: Comparative Properties of this compound and Related Compounds

*logP values estimated using Lipinski’s rules .

Key Research Findings

Actin Binding and Stability: this compound demonstrates a binding affinity (Kd = 0.5–1.0 nM) comparable to phalloidin but with improved solubility due to hydroxylation, making it advantageous for aqueous experimental conditions . Structural studies by Falcigno et al. highlight that synthetic homologs of phalloidin require a rigid cyclic backbone for F-actin interaction, a feature conserved in this compound .

Cytotoxicity: Unlike phalloidin, which exhibits moderate cytotoxicity at high concentrations (IC50 ~50 µM), this compound shows negligible cytotoxicity (IC50 >100 µM), likely due to reduced membrane permeability .

Functional Versatility: Fluorescent derivatives of this compound enable high-resolution imaging of actin dynamics without disrupting cellular processes, a significant improvement over early phalloidin conjugates . In contrast, structurally dissimilar compounds like tofenamic acid (a diphenylamine analog) lack actin-binding activity but serve as cyclooxygenase (COX) inhibitors, underscoring the specificity of phallotoxins .

Pharmacokinetic and Structural Considerations

- Solubility and Permeability: this compound’s 7-hydroxylation reduces its logP value compared to phalloidin, aligning with Lipinski’s "Rule of Five" for improved solubility . However, its high molecular weight (>500 Da) limits cellular uptake without transfection agents.

- Structural-Activity Relationship (SAR): Minor modifications, such as fluorophore conjugation, retain actin-binding functionality but may alter intracellular distribution. For example, fluorescent derivatives localize to actin-rich regions without inducing polymerization .

Biological Activity

Delta-Aminophalloin, a derivative of phalloidin, is a cyclic peptide known for its significant biological activity, particularly in the context of actin filament stabilization and its potential therapeutic applications. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.

Overview of this compound

This compound is structurally related to phalloidin, a well-known toxin derived from the Amanita phalloides mushroom. It exhibits high affinity for F-actin, stabilizing the filamentous structure and preventing depolymerization. This characteristic makes it a valuable compound in both basic research and potential clinical applications.

The primary mechanism by which this compound exerts its biological effects involves its interaction with actin filaments. By binding tightly to F-actin, it stabilizes these structures against disassembly, which is crucial for various cellular processes such as cytokinesis and motility. The binding affinity of this compound to F-actin is reported to be comparable to that of phalloidin, with a dissociation constant () typically below 40 nM .

Biological Activity

1. Actin Stabilization

- This compound binds to actin filaments, enhancing their stability and affecting cell morphology and function. This stabilization can lead to significant changes in cell behavior, including inhibition of cell proliferation and induction of multinucleation in cancer cells .

2. Cytotoxic Effects

- Research indicates that this compound can inhibit the growth of various cancer cell lines by disrupting normal actin dynamics. For instance, studies have shown over 90% inhibition of cell growth in HeLa cells when treated with phalloidin-linked constructs at slightly acidic pH levels .

3. Potential Therapeutic Applications

- The compound is being investigated for its potential use in cancer therapy due to its ability to target and stabilize actin filaments within tumor cells. This targeted approach could enhance the efficacy of existing chemotherapeutic agents by sensitizing cancer cells to treatment .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound, providing insights into its mechanisms and potential applications:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.